molecular formula C24H28N2O4 B3477346 ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate

ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate

Cat. No. B3477346
M. Wt: 408.5 g/mol
InChI Key: AQWPWDBGEJRQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate, also known as EAEQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the quinoline family and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate may induce apoptosis, or programmed cell death, in cancer cells. ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been shown to have a wide range of potential therapeutic applications. However, one limitation of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of disease.

Future Directions

There are many potential future directions for research on ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate. One area of research could focus on optimizing the synthesis of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate to make it more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate and to identify its potential therapeutic targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate in humans.

Scientific Research Applications

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been studied extensively for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have cytotoxic effects on cancer cells and may be effective in inhibiting the growth of tumors. Additionally, ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-ethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-17-8-7-9-18-22(17)26-15-19(24(27)30-6-2)23(18)25-13-12-16-10-11-20(28-3)21(14-16)29-4/h7-11,14-15H,5-6,12-13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPWDBGEJRQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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